molecular formula C12H9BrN4O2 B2862860 5-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)furan-2-carboxamide CAS No. 1797977-04-8

5-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)furan-2-carboxamide

Cat. No.: B2862860
CAS No.: 1797977-04-8
M. Wt: 321.134
InChI Key: XFZJABSSDKRKEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)furan-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Biological Activity

5-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)furan-2-carboxamide is a compound that belongs to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, focusing on its potential as an anticancer agent, its mechanisms of action, and other relevant biological activities.

  • Molecular Formula : C12_{12}H9_{9}BrN4_4O2_2
  • Molecular Weight : 321.13 g/mol
  • CAS Number : 1797977-04-8

Anticancer Activity

Research has highlighted the significant anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. These compounds have shown efficacy against various cancer cell lines due to their ability to inhibit key enzymes involved in cancer progression.

  • Mechanism of Action :
    • Inhibition of Kinases : Pyrazolo[1,5-a]pyrimidines are known to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. The compound has been shown to selectively inhibit CDK activity, leading to cell cycle arrest and apoptosis in cancer cells .
    • Synergistic Effects : Studies indicate that combining this compound with traditional chemotherapeutics like doxorubicin enhances its cytotoxic effects, particularly in breast cancer models .
  • Case Studies :
    • A study demonstrated that derivatives containing bromine substituents exhibited heightened cytotoxicity in MDA-MB-231 breast cancer cells. The combination treatment resulted in significant apoptosis and reduced tumor growth in xenograft models .

Anti-inflammatory and Antibacterial Activities

Beyond anticancer properties, pyrazolo[1,5-a]pyrimidines also exhibit anti-inflammatory and antibacterial effects. The compound's structure allows it to interact with various biological targets involved in inflammatory pathways.

  • Anti-inflammatory Mechanism :
    • Pyrazolo[1,5-a]pyrimidines can inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their anti-inflammatory effects .
  • Antibacterial Properties :
    • Some studies have reported that pyrazole derivatives possess antibacterial activity against Gram-positive and Gram-negative bacteria, although specific data on this compound remains limited .

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrazolo[1,5-a]pyrimidines is crucial for optimizing their biological activity. Modifications at various positions on the pyrazole ring can significantly affect potency and selectivity.

PositionModificationEffect on Activity
C5BromineIncreased anticancer activity
C6MethylEnhanced selectivity for CDK inhibition
N4Alkyl groupsImproved solubility and bioavailability

Properties

IUPAC Name

5-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN4O2/c1-7-4-11-14-5-8(6-17(11)16-7)15-12(18)9-2-3-10(13)19-9/h2-6H,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFZJABSSDKRKEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.